A-Nor-3-thiaestra-1,5(10)-dien-17beta-ol
Description
A-Nor-3-thiaestra-1,5(10)-dien-17beta-ol is a steroidal derivative characterized by two key structural modifications:
- A-Nor configuration: The absence of the A-ring, which alters molecular rigidity and conformational flexibility compared to intact estrane or gonane frameworks.
- 3-Thia substitution: A sulfur atom replaces the oxygen at position 3, influencing electronic properties and metabolic stability.
Properties
CAS No. |
71995-93-2 |
|---|---|
Molecular Formula |
C16H22OS |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(3bS,5aS,6S,8aS,8bS)-5a-methyl-3b,4,5,6,7,8,8a,8b,9,10-decahydroindeno[5,4-e][1]benzothiol-6-ol |
InChI |
InChI=1S/C16H22OS/c1-16-8-6-10-11(13(16)3-5-15(16)17)2-4-14-12(10)7-9-18-14/h7,9-11,13,15,17H,2-6,8H2,1H3/t10-,11+,13-,15-,16-/m0/s1 |
InChI Key |
JWZLPBSNBPYKOV-AYCVOAMHSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CS4 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CS4 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CS4 |
Synonyms |
A-nor-3-thiaestra-1,5(10)-dien-17 beta-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The table below highlights critical structural distinctions between A-Nor-3-thiaestra-1,5(10)-dien-17beta-ol and related compounds:
| Compound Name | Core Structure | Position 3 Substituent | Position 17 Substituent | Key Modifications |
|---|---|---|---|---|
| This compound | A-Nor estrane | Thia (S) | β-hydroxyl | A-ring removal, sulfur substitution |
| 3-Methoxyestra-2,5(10)-dien-17beta-ol | Estrane | Methoxy (OCH₃) | β-hydroxyl | Intact A-ring, methoxy group |
| 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | Gonane | Methoxy (OCH₃) | β-hydroxyl | Ethyl at C13, gonane backbone |
| (17β)-17-Ethynyl-3-methoxyestra-1(10),2,4-trien-17-ol | Estrane | Methoxy (OCH₃) | Ethynyl, β-hydroxyl | Ethynyl at C17, trien system |
Key Observations :
Physicochemical Properties
Data for 3-methoxyestra-2,5(10)-dien-17beta-ol () provides a benchmark for comparison:
| Property | 3-Methoxyestra-2,5(10)-dien-17beta-ol | This compound (Inferred) |
|---|---|---|
| Molecular Weight | 288.42 g/mol | ~290–300 g/mol (estimated) |
| Melting Point | 111–113.5°C | Likely lower (due to reduced crystallinity from A-Nor) |
| LogP (XLogP3) | 4.2 | Higher (thia substitution increases hydrophobicity) |
| PSA | 29.46 Ų | Reduced (sulfur’s lower polarity vs. methoxy) |
Implications :
- The thia group likely increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- A-Nor modification may lower melting points due to disrupted crystal packing .
3-Methoxyestra-2,5(10)-dien-17beta-ol ():
- Reproductive toxicity : Classified as hazardous (H361, H362).
- Environmental impact : Acute/chronic aquatic toxicity (H410).
This compound (Predicted):
- Toxicity: Sulfur’s metabolic byproducts (e.g., sulfoxides) may introduce novel toxic pathways.
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